

# Ivabradine-d3 Hydrochloride CAS number

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## Compound of Interest

Compound Name: *Ivabradine-d3 Hydrochloride*

Cat. No.: *B602484*

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## An In-Depth Technical Guide to **Ivabradine-d3 Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ivabradine-d3 Hydrochloride**, a deuterated analog of Ivabradine. It is primarily intended for use as an internal standard in analytical and bioanalytical studies. This document covers its core properties, mechanism of action, synthesis, and detailed experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with diagrams as required.

## Core Properties and Specifications

**Ivabradine-d3 Hydrochloride** is the N-methyl-d3 isotopologue of Ivabradine Hydrochloride. The stable, heavy isotopes of deuterium do not significantly alter its chemical properties but provide a distinct mass spectrometric signature, making it an ideal internal standard for the quantification of Ivabradine in complex biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[1][2]</sup>

## Physicochemical Data

The fundamental physicochemical properties of **Ivabradine-d3 Hydrochloride** are summarized below.

Property	Value	References
CAS Number	1217809-61-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Formal Name	(S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl-d <sub>3</sub> )amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, monohydrochloride	<a href="#">[1]</a>
Molecular Formula	C <sub>27</sub> H <sub>33</sub> D <sub>3</sub> N <sub>2</sub> O <sub>5</sub> • HCl	<a href="#">[1]</a>
Formula Weight	508.1 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	<a href="#">[5]</a>
Purity (Deuterated)	≥99% deuterated forms (d <sub>1</sub> -d <sub>3</sub> )	<a href="#">[1]</a>
Solubility	DMSO: Slightly Soluble; Methanol: Slightly Soluble	<a href="#">[1]</a>
Storage	Store at -20°C under an inert atmosphere	<a href="#">[6]</a>

## Safety and Handling

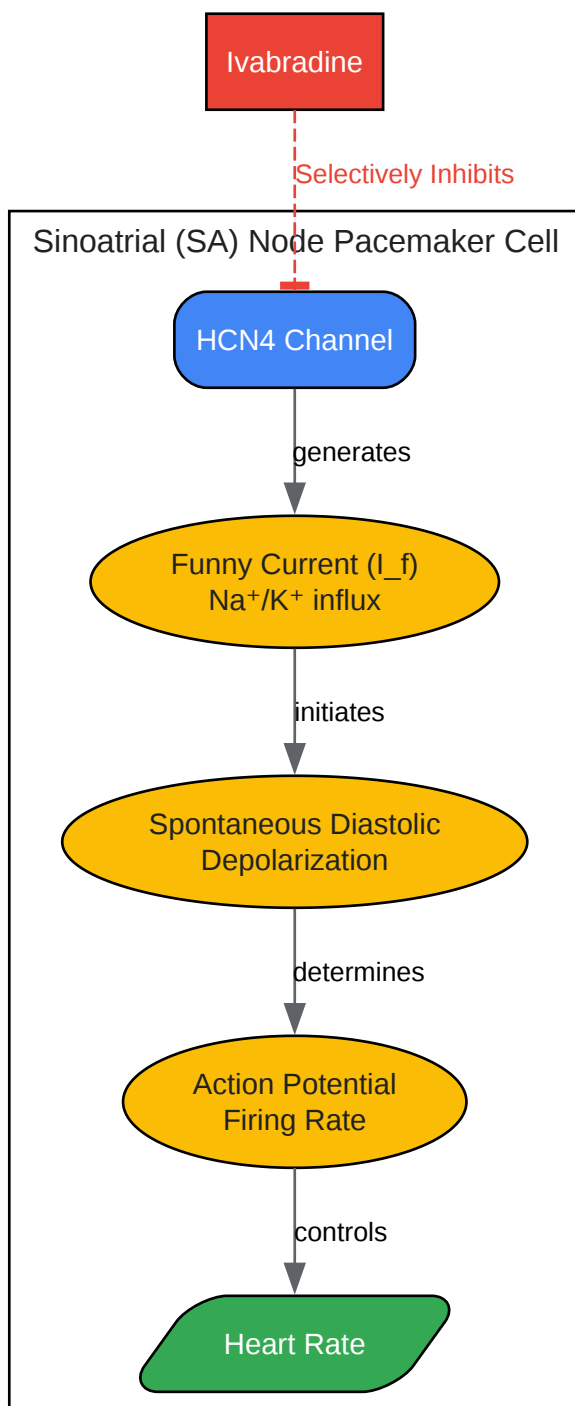
**Ivabradine-d3 Hydrochloride** presents several handling considerations. The following table summarizes key safety data.

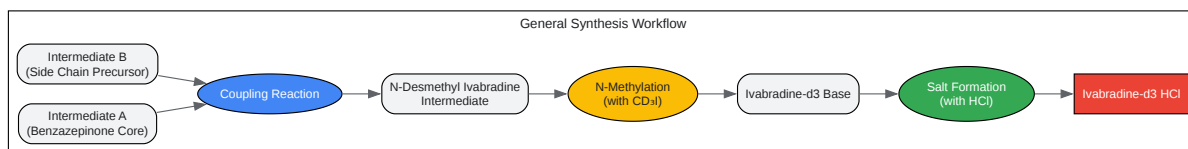
Hazard Category	Description	References
Acute Toxicity	Harmful if swallowed. May be harmful if inhaled or absorbed through the skin.	[6][7]
Irritation	May cause respiratory tract, skin, and eye irritation.	[6]
Reproductive Toxicity	Possible human reproductive toxin/teratogen. May damage fertility or the unborn child.	[6][7]
Environmental Hazard	Very toxic to aquatic life.	[7]
Personal Protective Equipment	Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or fume hood.	[6][8]

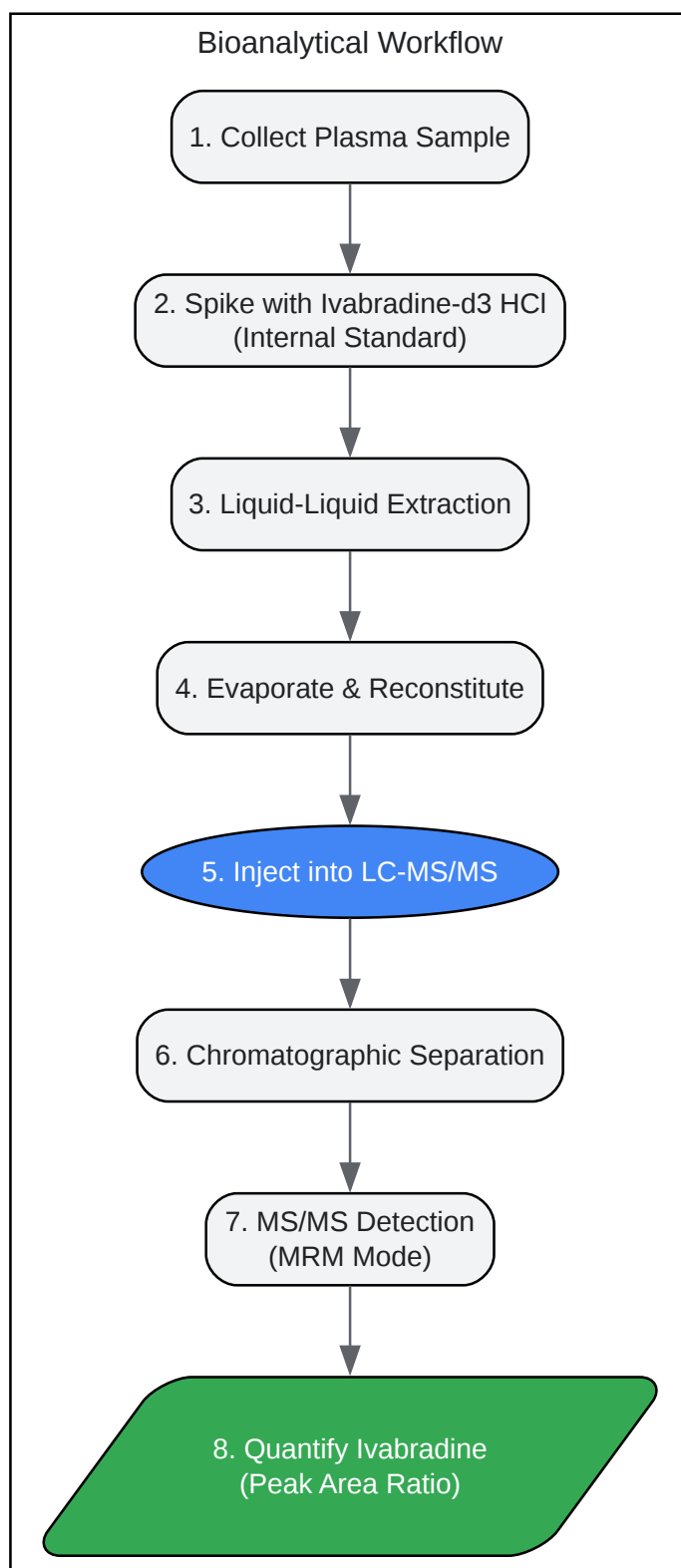
## Mechanism of Action

Ivabradine, the non-deuterated parent compound, is a specific heart rate-lowering agent.[2] Its mechanism of action is centered on the selective and specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 isoform, which is the primary driver of the pacemaker "funny" current ( $I_f$ ) in the sinoatrial (SA) node of the heart.[9][10][11]

The  $I_f$  current is a mixed sodium-potassium current that is responsible for the spontaneous diastolic depolarization in pacemaker cells, thus controlling the heart rate.[9][12] By blocking these channels, Ivabradine reduces the slope of this diastolic depolarization, leading to a decrease in the firing rate of the SA node and consequently, a dose-dependent reduction in heart rate.[10][13][14] This action is achieved without affecting myocardial contractility, ventricular repolarization, or blood pressure, distinguishing its mechanism from that of beta-blockers or calcium channel blockers.[9][11][12]







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- To cite this document: BenchChem. [Ivabradine-d3 Hydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b602484#ivabradine-d3-hydrochloride-cas-number\]](https://www.benchchem.com/product/b602484#ivabradine-d3-hydrochloride-cas-number)

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